1,2,3-Trimethyl-1H-indole-5-carboxylic acid
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Overview
Description
1,2,3-Trimethyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Biochemical Pathways:
Indole derivatives, including indole-5-carboxylic acid, are significant heterocyclic systems found in natural products and drugs
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include pH, temperature, and the presence of other molecules. For instance, acidic conditions may affect its solubility and stability.
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link
Biochemical Analysis
Biochemical Properties
They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses aryl hydrazines and ketones as starting materials . This method is known for its efficiency and high yield. Another method involves the use of p-toluenesulfonic acid in toluene, which results in the formation of the indole product . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
1,2,3-Trimethyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, acetic acid, and hydrochloric acid . For example, the Fischer indole synthesis involves the reaction of hydrazine with a ketone under acidic conditions to form the indole derivative . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3-Trimethyl-1H-indole-5-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, and anticancer agents . Additionally, they are used in the development of new pharmaceuticals and therapeutic agents due to their ability to interact with various biological targets .
Comparison with Similar Compounds
1,2,3-Trimethyl-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as 2,3,3-Trimethyl-3H-indole-5-carboxylic acid and 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid . These compounds share a similar indole core structure but differ in their substitution patterns and functional groups. The unique substitution pattern of this compound gives it distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2,3-trimethylindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13(3)11-5-4-9(12(14)15)6-10(7)11/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXNYCNGNFJOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346044 |
Source
|
Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356773-97-2 |
Source
|
Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trimethyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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